Pibrozelesin

Vue d'ensemble

Description

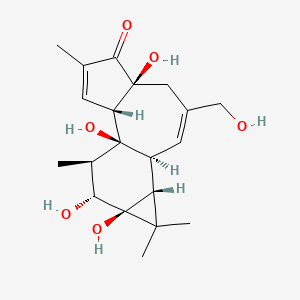

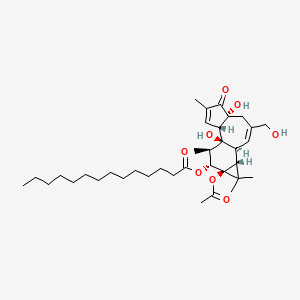

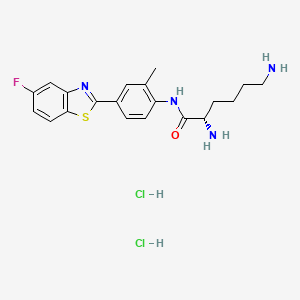

La pibrozelésine, également connue sous le nom de KW-2189, est un dérivé semi-synthétique hydrosoluble de l'antibiotique antinéoplasique duocarmycine B2. Ce composé est activé par la carboxylestérase et alkyle l'ADN en se liant aux séquences riches en adénine-thymine dans le sillon mineur de l'ADN. Cette liaison inhibe la réplication de l'ADN et induit l'apoptose, ce qui en fait un agent antitumoral puissant .

Méthodes De Préparation

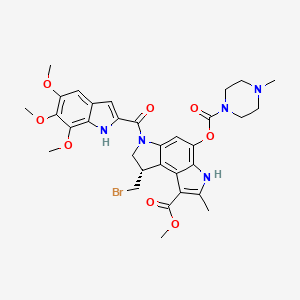

La pibrozelésine est synthétisée par une série de réactions chimiques à partir de la duocarmycine B2. La voie de synthèse implique la réaction de l'ester méthylique de l'acide 8-(S)-(bromométhyl)-4-hydroxy-2-méthyl-1-oxo-6-(5,6,7-triméthoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrole-2-carboxylique avec le chlorure de tert-butyldiméthylsilyle dans le diméthylformamide pour former le dérivé O-silylé correspondant. Ce dérivé est ensuite traité par l'acide camphorsulfonique dans du chloroforme chaud pour donner l'ester méthylique de l'acide 8-(S)-(bromométhyl)-4-hydroxy-2-méthyl-6-(5,6,7-triméthoxyindol-2-ylcarbonyl)-3,6,7,8-tétrahydrobenzo[1,2-b:4,3-b’]dipyrrole-1-carboxylique. Enfin, ce composé est désilylé avec du fluorure de tétrabutylammonium dans le tétrahydrofurane et condensé avec la N-méthylpipérazine et le chloroformate de 4-nitrophényle au moyen de la triéthylamine dans le dichlorométhane .

Analyse Des Réactions Chimiques

La pibrozelésine subit plusieurs types de réactions chimiques, impliquant principalement l'alkylation de l'ADN. Le composé est activé par la carboxylestérase, ce qui facilite sa liaison aux séquences riches en adénine-thymine dans le sillon mineur de l'ADN. Cette liaison entraîne des cassures de la chaîne d'ADN, inhibant la réplication de l'ADN et induisant l'apoptose. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN et des fragments de chaînes d'ADN .

Applications De Recherche Scientifique

La pibrozelésine a été largement étudiée pour son activité antitumorale. Elle a montré des preuves d'activité antitumorale dans le carcinome hépatocellulaire et a fait l'objet d'essais cliniques de phase II pour le traitement du mélanome malin avancé et du carcinome rénal avancé. En raison d'une toxicité hématologique importante et prolongée, le développement de ce médicament dans le carcinome hépatocellulaire n'a pas été possible. Malgré cela, la pibrozelésine reste un composé précieux dans la recherche sur le cancer en raison de ses puissantes propriétés d'alkylation de l'ADN .

Mécanisme d'action

La pibrozelésine exerce ses effets en alkylant l'ADN au niveau des séquences riches en adénine-thymine dans le sillon mineur. Cette alkylation inhibe la réplication de l'ADN et induit l'apoptose. Le composé est activé par la carboxylestérase, ce qui facilite sa liaison à l'ADN. Les principales cibles moléculaires de la pibrozelésine sont les séquences riches en adénine-thymine dans le sillon mineur de l'ADN, et les voies impliquées comprennent l'inhibition de la réplication de l'ADN et l'induction de l'apoptose .

Mécanisme D'action

Pibrozelesin exerts its effects by alkylating DNA at adenine-thymine-rich sequences in the minor groove. This alkylation inhibits DNA replication and induces apoptosis. The compound is activated by carboxyl esterase, which facilitates its binding to DNA. The primary molecular targets of this compound are the adenine-thymine-rich sequences in the minor groove of DNA, and the pathways involved include DNA replication inhibition and apoptosis induction .

Comparaison Avec Des Composés Similaires

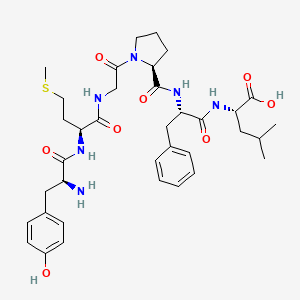

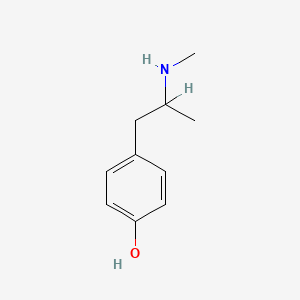

La pibrozelésine fait partie de la famille des composés duocarmycine, connus pour leurs puissantes propriétés d'alkylation de l'ADN. Des composés similaires incluent la duocarmycine A, la duocarmycine SA et la CC-1065. Ces composés se lient également au sillon mineur de l'ADN et induisent des cassures de la chaîne d'ADN. La pibrozelésine est unique en raison de sa solubilité dans l'eau et de son activation par la carboxylestérase, ce qui la distingue des autres dérivés de la duocarmycine .

Propriétés

IUPAC Name |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMNENFZDDYDEF-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36BrN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154889-68-6 | |

| Record name | Pibrozelesin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154889686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIBROZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHK933KCIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.